5-[(5-Bromofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-[(5-Bromofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromofuran ring attached to a dioxane-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Bromofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 5-bromofurfural with dimethyl malonate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 5-bromofurfural reacts with the active methylene group of dimethyl malonate to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Bromofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The bromofuran ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted furans, depending on the nucleophile used.
Scientific Research Applications
5-[(5-Bromofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(5-Bromofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The bromofuran ring can interact with biological macromolecules, such as proteins and nucleic acids, through various non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects. The dioxane-dione core may also participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 5-[(5-Chlorofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-[(5-Methylfuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-[(5-Ethylfuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
5-[(5-Bromofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the bromofuran ring enhances the compound’s potential biological activity, making it a valuable target for drug discovery and development .
Properties
Molecular Formula |
C11H9BrO5 |
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Molecular Weight |
301.09 g/mol |
IUPAC Name |
5-[(5-bromofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C11H9BrO5/c1-11(2)16-9(13)7(10(14)17-11)5-6-3-4-8(12)15-6/h3-5H,1-2H3 |
InChI Key |
UYEGEDWFSICFJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(O2)Br)C(=O)O1)C |
Origin of Product |
United States |
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